Gemcitabine hydrochloride

Descripción general

Descripción

El hidrocloruro de gemcitabina es un medicamento de quimioterapia utilizado para tratar varios tipos de cáncer, incluido el cáncer de mama, el cáncer de pulmón de células no pequeñas, el cáncer de ovario y el cáncer de páncreas . Es un análogo de nucleósido que imita uno de los bloques de construcción del ARN y el ADN, interrumpiendo la capacidad de las células para producir ADN y proteínas, lo que ralentiza o detiene el crecimiento de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del hidrocloruro de gemcitabina implica varios pasos. Inicialmente, la citidina se utiliza como materia prima para preparar citidina 3',5' y N-protegida. Este intermedio se oxida luego para obtener 2'-ceto-citidina. El paso final implica la desoxigenación catalítica y la bifluoración utilizando un nuevo reactivo de fluoración de desoxigenación eficiente . Otro método implica la preparación de 2-desoxi-D-eritro-2,2-difluoro-ribofuranosa-3,5-dibenzoato, seguido de reducción y purificación mediante técnicas de cromatografía y cristalización .

Métodos de producción industrial

La producción industrial de hidrocloruro de gemcitabina generalmente implica una síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para garantizar una alta pureza y rendimiento, satisfaciendo los requisitos de la farmacopea .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de gemcitabina experimenta varios tipos de reacciones químicas, incluida la fosforilación, la desaminación y la incorporación al ADN.

Reactivos y condiciones comunes

Desaminación: La citidina desaminasa convierte la gemcitabina en su forma inactiva, 2',2'-difluorodesoxiuridina.

Productos principales formados

Los productos principales formados a partir de estas reacciones son el difosfato de gemcitabina y el trifosfato de gemcitabina, que son los metabolitos activos que ejercen los efectos anticancerígenos del compuesto .

Aplicaciones Científicas De Investigación

Pancreatic Cancer

Gemcitabine is the first-line treatment for patients with locally advanced or metastatic pancreatic adenocarcinoma. Clinical trials have demonstrated its effectiveness, with objective response rates ranging from 5% to 12% and median survival times between 3.9 to 6.3 months when used as monotherapy .

Non-Small Cell Lung Cancer (NSCLC)

In combination with cisplatin, gemcitabine is indicated for the first-line treatment of inoperable NSCLC. Studies show improved response rates compared to monotherapy, with significant survival benefits noted in advanced stages .

Breast Cancer

Gemcitabine is utilized in combination with paclitaxel for treating metastatic breast cancer that has progressed after anthracycline therapy. The combination therapy has shown promising results in improving patient outcomes .

Ovarian Cancer

In cases of advanced ovarian cancer that relapsed at least six months post-platinum therapy, gemcitabine combined with carboplatin has been effective, showcasing improved response rates and survival outcomes .

Data Table: Summary of Clinical Indications and Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate | Median Survival Time |

|---|---|---|---|

| Pancreatic Cancer | Gemcitabine (monotherapy) | 5% - 12% | 3.9 - 6.3 months |

| Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | Improved vs monotherapy | Not specified |

| Metastatic Breast Cancer | Gemcitabine + Paclitaxel | Not specified | Not specified |

| Advanced Ovarian Cancer | Gemcitabine + Carboplatin | Improved | Not specified |

Case Studies

Several case studies have documented the efficacy of gemcitabine in various settings:

- A study involving patients with advanced pancreatic cancer demonstrated that prolonged infusion times enhance the antitumor activity of gemcitabine compared to higher doses administered over shorter periods .

- Another clinical trial assessed gemcitabine's effects on NSCLC patients, revealing that combination therapy significantly improved overall survival compared to single-agent treatments .

Mecanismo De Acción

El hidrocloruro de gemcitabina ejerce sus efectos imitando los bloques de construcción del ARN y el ADN. Después de la absorción en las células malignas, es fosforilada por la desoxicitidina quinasa para formar monofosfato de gemcitabina, que luego se convierte en difosfato de gemcitabina y trifosfato de gemcitabina . Estos metabolitos activos inhiben la ribonucleótido reductasa, reduciendo el conjunto de desoxirribonucleótidos disponibles para la síntesis de ADN. Además, el trifosfato de gemcitabina se incorpora al ADN, provocando la terminación de la cadena y la apoptosis de las células cancerosas .

Comparación Con Compuestos Similares

El hidrocloruro de gemcitabina es similar a otros análogos de nucleósidos como la citarabina y la fludarabina. tiene un espectro más amplio de actividad antitumoral en comparación con la citarabina y es más eficaz en el tratamiento de tumores sólidos . A diferencia de la fludarabina, que se utiliza principalmente para neoplasias hematológicas, el hidrocloruro de gemcitabina es eficaz contra una variedad de tumores sólidos . Otros compuestos similares incluyen la 2',2'-difluorodesoxicitidina y la 2'-desoxi-2',2'-difluorocitidina .

El hidrocloruro de gemcitabina destaca por su mecanismo de acción único y su amplio espectro de actividad, lo que lo convierte en un valioso agente quimioterapéutico en el tratamiento de varios cánceres.

Actividad Biológica

Gemcitabine hydrochloride, a deoxycytidine analog, is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly pancreatic cancer. Its biological activity primarily stems from its ability to inhibit DNA synthesis, leading to cell death in rapidly dividing tumor cells. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data from case studies and research findings.

Gemcitabine is metabolized intracellularly to its active forms: gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (dFdCDP), and gemcitabine triphosphate (dFdCTP). The mechanism of action involves several key processes:

- Inhibition of DNA Synthesis : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Its incorporation leads to chain termination during DNA replication due to its structural differences from dCTP .

- Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing the pool of available nucleotides necessary for DNA synthesis, thereby enhancing the efficacy of gemcitabine .

- Induction of Apoptosis : The incorporation of dFdCTP into DNA triggers cellular pathways that lead to apoptosis, particularly in cancer cells that are highly proliferative .

Biological Activity in Cancer Treatment

Gemcitabine is utilized in treating various malignancies, including:

- Pancreatic Cancer : It is a standard treatment option for advanced pancreatic cancer, often combined with other agents like cisplatin or S-1. Clinical trials indicate that gemcitabine monotherapy can yield objective response rates ranging from 5% to 12% and median survival durations between 3.9 to 6.3 months .

- Non-Small Cell Lung Cancer (NSCLC) : Gemcitabine has demonstrated efficacy in NSCLC, with response rates between 18% and 26% in clinical settings .

- Bladder Cancer : In combination with cisplatin, gemcitabine has shown promise in treating invasive bladder urothelial carcinoma .

Clinical Studies and Findings

Several studies have highlighted the effectiveness and safety profile of gemcitabine:

- Randomized Controlled Trials : A study comparing gemcitabine plus S-1 versus gemcitabine alone in elderly patients with pancreatic cancer showed improved overall survival rates, indicating potential benefits of combination therapies .

- Phase II Trials : Trials involving gemcitabine in metastatic breast cancer reported response rates between 13% and 42%, with median survival durations ranging from 11.5 to 17.8 months .

- Resistance Mechanisms : Research has also focused on developing gemcitabine-resistant cancer cell lines to understand resistance mechanisms better and improve therapeutic strategies .

Data Table: Summary of Clinical Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Pancreatic Cancer | Gemcitabine Monotherapy | 5 - 12 | 3.9 - 6.3 |

| Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | 18 - 26 | 6.2 - 12.3 |

| Metastatic Breast Cancer | Gemcitabine Alone or Combination | 13 - 42 | 11.5 - 17.8 |

| Bladder Cancer | Gemcitabine + Cisplatin | 20 - 28 | Not specified |

| Advanced Ovarian Cancer | Gemcitabine | 57.1 | 24 |

Case Studies

- Case Study on Combination Therapy : A patient with advanced pancreatic cancer treated with a combination of gemcitabine and S-1 showed significant tumor reduction and improved quality of life compared to historical data on gemcitabine alone.

- Resistance Study : A study established a human NSCLC line resistant to gemcitabine, revealing insights into altered metabolic pathways that could inform future therapeutic approaches and combination strategies.

Propiedades

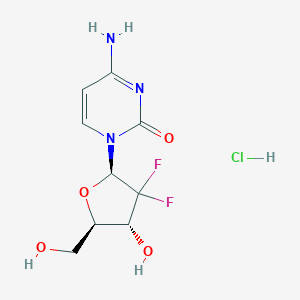

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-OSZBKLCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95058-81-4, 103882-84-4 | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047849 | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122111-03-9 | |

| Record name | Gemcitabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMCITABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?

A1: this compound is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]

Q2: Does chemotherapy with this compound induce resistance mechanisms in cancer cells?

A2: Yes, resistance to this compound can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance this compound's antitumor activity in a colorectal cancer cell line. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []

Q4: What factors can affect the stability of this compound in solution?

A5: this compound exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial this compound remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []

Q5: What are some strategies for improving the bioavailability and efficacy of this compound?

A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing this compound delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.

Q6: How do the physicochemical properties of nanoparticles affect this compound encapsulation and release?

A7: Studies comparing this compound-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.

Q7: What are the in vitro and in vivo effects of combining this compound with other chemotherapeutic agents?

A8: Studies have explored the synergistic effects of this compound with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining this compound with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]

Q8: Has this compound shown efficacy in treating specific types of cancer?

A9: this compound is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using this compound, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]

Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A10: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []

Q10: How is the quality of this compound for Injection assured?

A11: Quality control measures for this compound for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.